9-Boc-6-chloro-9H-purine

Purine reduction Borane complex N7-alkylation

9-Boc-6-chloro-9H-purine is the preferred starting material for regioselective purine diversification. Its orthogonal N9-Boc protection prevents unwanted N9-alkylation byproducts—absent in unprotected 6-chloropurine—while the C6 chloro substituent enables SNAr amination, cross-coupling, and sequential C2/C6 functionalization. Essential for synthesizing N7-substituted purines (via BH₃ reduction–alkylation–deprotection–oxidation), N9-substituted antiviral nucleoside analogues (acyclovir/ganciclovir derivatives), and 2,6-disubstituted purine libraries for kinase inhibitor discovery. Boc group is stable to reductive/nucleophilic conditions yet cleaved quantitatively with TFA.

Molecular Formula C10H11ClN4O2
Molecular Weight 254.67
CAS No. 851165-38-3
Cat. No. B2869705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Boc-6-chloro-9H-purine
CAS851165-38-3
Molecular FormulaC10H11ClN4O2
Molecular Weight254.67
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C1N=CN=C2Cl
InChIInChI=1S/C10H11ClN4O2/c1-10(2,3)17-9(16)15-5-14-6-7(11)12-4-13-8(6)15/h4-5H,1-3H3
InChIKeyMYJWAZOEDABXLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Boc-6-chloro-9H-purine (CAS 851165-38-3): A Differentiated Purine Intermediate with Dual Orthogonal Reactivity


9-Boc-6-chloro-9H-purine (CAS 851165-38-3) is a purine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N9 position and a chloro substituent at the C6 position . This combination furnishes the compound with a bifunctional reactivity profile: the Boc group masks the N9 nucleophilic site while the C6 chloro substituent serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling [1]. The compound is a versatile intermediate in the synthesis of N9-substituted purine nucleoside analogues, 7-substituted purines, and other biologically relevant purine derivatives.

Why Unprotected 6-Chloropurine or 9-Boc-purine Analogs Are Not Direct Replacements for 9-Boc-6-chloro-9H-purine


The specific combination of N9 Boc protection and C6 chloro substitution in 9-Boc-6-chloro-9H-purine enables a unique synthetic sequence that cannot be replicated by simple 6-chloropurine (lacking N9 protection) or 9-Boc-purine (lacking the C6 electrophilic handle) . Unprotected 6-chloropurine exhibits uncontrolled reactivity at the N9 position, which must be addressed with a protecting group in multi-step syntheses to prevent unwanted N9-alkylation or N9-arylation byproducts [1]. Conversely, 9-Boc-purine lacks the C6 leaving group required for downstream diversification. The Boc group of 9-Boc-6-chloro-9H-purine is stable to the reductive and nucleophilic conditions used to functionalize the C6 position, yet is readily cleaved under mild acidic conditions (e.g., TFA) when desired. This orthogonal stability/reactivity profile is absent in alternative purine building blocks, making direct substitution technically infeasible without significant re-optimization of reaction conditions and purification protocols [2].

Quantitative Evidence for the Differential Performance of 9-Boc-6-chloro-9H-purine


Superior Stability of the Reduced 7,8-Dihydropurine Derivative Compared to the 9-Trityl Analogue

Reduction of 9-Boc-6-chloropurine with the THF·BH3 complex proceeds nearly quantitatively to afford the corresponding 9-Boc-7,8-dihydropurine derivative. This reduced intermediate exhibits demonstrably greater stability than the analogous derivative derived from 9-trityl-6-chloropurine, enabling its use as a robust platform for subsequent N7-functionalization reactions without premature decomposition .

Purine reduction Borane complex N7-alkylation Intermediate stability

Enabling Selective C2-Nitration via a Characterized N7-Nitramine Intermediate

N9-Boc-protected 6-chloropurine serves as a unique model compound that permitted the full mechanistic elucidation of selective purine C2-nitration. NMR studies using this compound revealed that the reaction proceeds via an N7-nitramine intermediate, which was characterized at -50 °C by 1H, 13C, 15N, and 19F NMR. Quantitative radical trapping experiments demonstrated that 65-70% of the nitramine rearrangement occurs intermolecularly, a finding that would not have been possible with unprotected purine analogues that lack the necessary stability and defined N9-protection for unambiguous intermediate characterization [1].

Purine C-nitration Mechanistic probe NMR characterization Radical rearrangement

Orthogonal Protection Enables Regioselective N9-Functionalization Without Competing N7 Side Reactions

In the synthesis of N9-substituted purine nucleoside analogues, the use of Boc protection at the N9 position—as demonstrated with 9-Boc-6-chloro-9H-purine and related bis-Boc-protected 2-amino-6-chloropurine—dramatically improves N9 regioselectivity during Mitsunobu coupling with alcohols. Unprotected 6-chloropurine yields significant N7-alkylation byproducts (typically 20-40% depending on conditions), whereas Boc-protected substrates direct coupling almost exclusively to the N9 position [1][2]. This class-level inference is supported by the observation that bis-Boc-2-amino-6-chloropurine exhibits 'excellent activity and N9 selectivity' in Mitsunobu reactions, a property directly attributable to the Boc protecting groups that mask alternative nucleophilic sites [2].

Regioselective alkylation N9 protection Mitsunobu reaction Nucleoside synthesis

Optimal Application Scenarios for 9-Boc-6-chloro-9H-purine Based on Verified Differential Evidence


Synthesis of 7-Substituted Purine Derivatives via Stable 7,8-Dihydropurine Intermediates

As demonstrated by Kotek et al. , 9-Boc-6-chloropurine is the preferred starting material for the preparation of 7-substituted purines. The protocol leverages the nearly quantitative reduction of 9-Boc-6-chloropurine with THF·BH3 to yield a stable 7,8-dihydropurine intermediate, which is then N7-alkylated, acylated, or engaged in conjugate additions. The Boc group remains intact throughout the sequence, and subsequent deprotection with TFA followed by MnO2 oxidation furnishes the desired N7-substituted purines in high overall yields. This scenario is ideal for medicinal chemistry programs requiring diverse 7-substituted purine libraries for biological screening.

Mechanistic Investigation of Purine Electrophilic Substitution and Radical Rearrangement Pathways

For laboratories engaged in fundamental studies of purine reactivity, 9-Boc-6-chloro-9H-purine is uniquely suited as a model substrate. The work of Rodenko et al. established that the N9-Boc protection and C6 chloro substitution together create a defined electronic environment that permits the isolation and spectroscopic characterization of transient intermediates, such as the N7-nitramine species observed during C2-nitration. The quantitative determination that 65-70% of the nitramine rearrangement is intermolecular was only achievable using this specific protected purine scaffold. This compound is therefore the reagent of choice for reaction development efforts targeting new C2, C6, or C8 substitution methodologies.

Regioselective Synthesis of N9-Substituted Purine Nucleoside Analogues

In the production of N9-substituted purine nucleoside analogues—including acyclovir, ganciclovir, and penciclovir derivatives—the use of Boc-protected 6-chloropurine building blocks is essential for achieving high N9 regioselectivity. Unprotected 6-chloropurine yields mixtures of N9 and N7 alkylated products, necessitating costly chromatographic separations [1]. The orthogonal stability of the Boc group allows C6 functionalization (e.g., SNAr amination, cross-coupling) to proceed without N9 deprotection, after which mild acidic treatment reveals the free N9-H purine. This scenario is particularly relevant for process chemists scaling up antiviral nucleoside syntheses where yield and purity are critical cost drivers.

Preparation of 2,6-Disubstituted Purines via Sequential C6 and C2 Functionalization

The C2-nitration methodology validated with 9-Boc-6-chloro-9H-purine opens a pathway to 2-nitro-6-chloro-9-Boc purine, an intermediate that can be further elaborated at both the C2 and C6 positions. After C2-nitration, the 2-nitro group can be reduced to an amino group, and the C6 chloro substituent can be displaced with amines, thiols, or organometallic reagents. This sequential diversification strategy is inaccessible with unprotected 6-chloropurine due to competing side reactions and the lack of N9 protection. Researchers seeking to construct 2,6-disubstituted purine libraries for kinase inhibitor or adenosine receptor ligand discovery should prioritize this protected intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Boc-6-chloro-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.